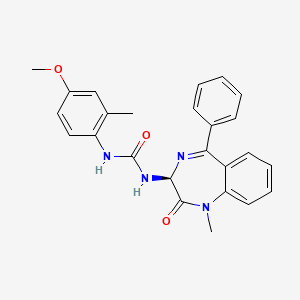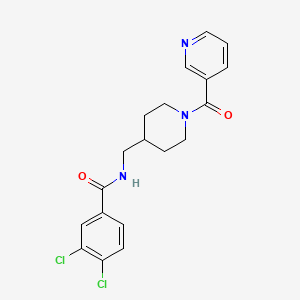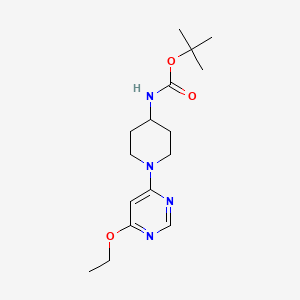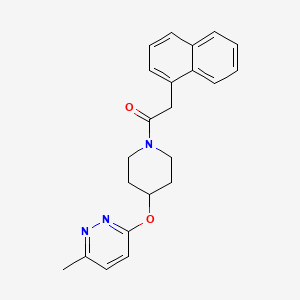![molecular formula C16H27NO3 B2886497 N-{3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl}prop-2-enamide CAS No. 2094389-61-2](/img/structure/B2886497.png)
N-{3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl}prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl}prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. This compound is commonly known as NCP or N-(3-(1,3-Dioxolan-2-yl)cycloheptyl)prop-2-enamide. It is a white crystalline powder with a molecular weight of 277.4 g/mol. NCP has been synthesized using different methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of N-{3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl}prop-2-enamide is not well understood. However, studies have shown that the compound can interact with metal ions to form stable complexes. The metal complexes formed can then undergo various reactions, leading to the desired products.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound is relatively non-toxic and has low cytotoxicity. This makes it an ideal candidate for use in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of N-{3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl}prop-2-enamide is its ability to form stable metal complexes. This makes it an ideal ligand for use in various applications, including catalysis. However, one of the limitations of NCP is its low solubility in water, which can make it challenging to work with in some applications.
Zukünftige Richtungen
There are several future directions for the study of N-{3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl}prop-2-enamide. One of the significant areas of research is the synthesis of new metal complexes using NCP as a ligand. This can lead to the development of new catalytic systems and other applications. Another area of research is the study of the mechanism of action of NCP, which can provide insights into its potential applications. Finally, the development of new synthesis methods for NCP can improve its accessibility and make it more widely used in scientific research.
Conclusion
This compound is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. The compound has been synthesized using different methods, and its mechanism of action has been studied in detail. NCP has been used as a ligand in the synthesis of metal complexes, which have shown potential in catalysis and other applications. While there is still much to learn about NCP, its potential in various applications makes it an exciting area of research for the future.
Synthesemethoden
N-{3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl}prop-2-enamide can be synthesized using various methods. One of the most common methods involves the reaction of 1,3-dioxolane-2-carboxylic acid with 1-cycloheptene in the presence of a catalyst such as palladium on carbon. The resulting product is then reacted with propargylamine to form NCP. Other methods involve the reaction of 1-cycloheptene with 1,3-dioxolane-2-methanol followed by the reaction with propargylamine.
Wissenschaftliche Forschungsanwendungen
N-{3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl}prop-2-enamide has been studied extensively in scientific research due to its potential in various applications. One of the significant applications of NCP is its use as a ligand in the synthesis of metal complexes. NCP has been used to synthesize metal complexes of copper, silver, and gold, which have shown potential in catalysis and other applications.
Eigenschaften
IUPAC Name |
N-[3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3/c1-2-14(18)17-11-7-10-16(15-19-12-13-20-15)8-5-3-4-6-9-16/h2,15H,1,3-13H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKBWNBJSXYTGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCC1(CCCCCC1)C2OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3'-acetyl-5-bromo-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2886419.png)




![(E)-methyl 4-(((3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)carbamoyl)benzoate](/img/structure/B2886426.png)
![(1S,8R)-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B2886428.png)



![N-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2886434.png)
